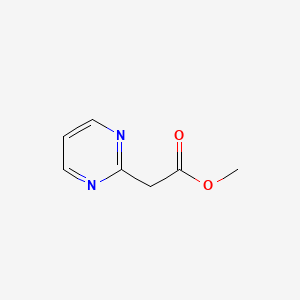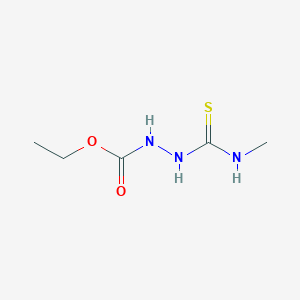
4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group, a methylthio group, and a cyano group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylthio-4,6-dimethylpyrimidine with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be displaced by nucleophiles in nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the methylthio group with a methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Methoxy derivatives.
科学研究应用
4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
4-Methyl-2-(methylthio)pyrimidine: Lacks the cyano group, making it less versatile in certain reactions.
4,6-Dimethyl-2-(methylthio)pyrimidine: Contains an additional methyl group, which can influence its reactivity and applications.
2-(Methylthio)-4,6-dimethylpyrimidine: Similar structure but different substitution pattern, affecting its chemical behavior.
Uniqueness: 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile is unique due to the presence of the cyano group, which enhances its reactivity and potential applications. The combination of the methylthio and cyano groups provides a balance of hydrophobic and polar characteristics, making it a versatile intermediate in various chemical syntheses.
属性
IUPAC Name |
4-methyl-2-methylsulfanylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-5-6(3-8)4-9-7(10-5)11-2/h4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLWXTRTWIEVJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C#N)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518926 |
Source


|
| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89079-62-9 |
Source


|
| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)













